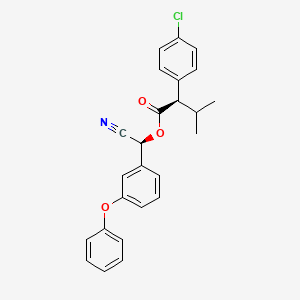amino}propanoic acid hydrochloride CAS No. 2044796-95-2](/img/structure/B2844983.png)
3-{[2-(2-Methoxyethoxy)ethyl](methyl)amino}propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H20ClNO4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C9H20ClNO4. The presence of different functional groups such as methoxyethoxy, methylamino, and propanoic acid in the structure suggests that it might have interesting chemical properties .Scientific Research Applications
Synthetic Routes and Reactivity
Research on compounds with functionalities similar to "3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride" often explores synthetic routes and reactivity for various applications. For instance, the preparation and reactivity of some 3-deoxy-D-altronic acid derivatives have been investigated, highlighting alternative synthetic routes and the unexpected reactivity of some derivatives (García-Martín et al., 2001). Such studies provide foundational knowledge for synthesizing and manipulating compounds with similar structures for specific scientific research applications.
Applications in Material Science
Compounds with functionalities akin to the queried compound are also explored for their potential applications in material science. For example, phloretic acid, a phenolic compound, has been used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation instead of phenol, demonstrating an approach to providing benzoxazine's specific properties to aliphatic -OH bearing molecules or macromolecules for a wide range of applications (Trejo-Machin et al., 2017). This suggests that similar functionalized compounds could be utilized in developing new materials with desirable properties.
Polymer Science
In polymer science, the synthesis of methylated mono- and di(ethylene glycol)-functionalized beta-sheet forming polypeptides demonstrates the potential of such compounds in creating new classes of processable beta-sheet forming polypeptides, which could have implications for biomedical applications (Hwang & Deming, 2001). This research area might provide insights into how similar compounds could be synthesized and utilized in developing novel polymers with specific conformations and properties.
The studies cited here indicate a broad interest in the synthesis, modification, and application of complex organic compounds in various fields, including materials science and polymer chemistry. While direct research on "3-{2-(2-Methoxyethoxy)ethylamino}propanoic acid hydrochloride" may not be readily available, the methodologies and applications seen in related compounds offer a glimpse into the potential scientific research applications of such a compound.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4.ClH/c1-10(4-3-9(11)12)5-6-14-8-7-13-2;/h3-8H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDFVQTQLBEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCOCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Methoxyethoxy)ethyl](methyl)amino}propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)

![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)






![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)